

# Application Notes and Protocols: Statistical Analysis Plan for Clinofibrate Clinical Data

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## Compound of Interest

Compound Name: Clinofibrate

Cat. No.: B1669179

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## Introduction

**Clinofibrate** is a lipid-lowering agent belonging to the fibrate class of drugs.<sup>[1]</sup> Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear receptor that plays a key role in the regulation of lipid metabolism.<sup>[1]</sup> <sup>[2]</sup> Activation of PPAR-alpha leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in decreased triglyceride (TG) and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) cholesterol. <sup>[1][2]</sup> This document provides a detailed statistical analysis plan (SAP) for clinical trial data of **Clinofibrate**, designed to rigorously evaluate its efficacy and safety in patients with hyperlipidemia.

## Data Presentation

All quantitative data from the clinical trial will be summarized in clearly structured tables to facilitate comparison between the **Clinofibrate** and placebo treatment arms.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Clinofibrate (N=xxx)	Placebo (N=xxx)	Total (N=xxx)
Age (years), mean (SD)			
Sex, n (%)			
Male			
Female			
Race/Ethnicity, n (%)			
BMI ( kg/m <sup>2</sup> ), mean (SD)			
Systolic Blood Pressure (mmHg), mean (SD)			
Diastolic Blood Pressure (mmHg), mean (SD)			
Medical History, n (%)			
Type 2 Diabetes			
Hypertension			
Coronary Artery Disease			
Concomitant Medications, n (%)			
Statins			
Antihypertensives			

Table 2: Efficacy Endpoints - Lipid Parameters (Change from Baseline)

Endpoint	Clinofibrate (N=xxx)	Placebo (N=xxx)	Treatment Difference (95% CI)	p-value
Primary Endpoint				
Percent Change in Triglycerides				
Secondary Endpoints				
Percent Change in HDL-C				
Percent Change in VLDL-C				
Percent Change in LDL-C				
Percent Change in Total Cholesterol				
Percent Change in Non-HDL-C				
Percent Change in Apolipoprotein B				
Percent Change in Apolipoprotein A-I				

Table 3: Safety Endpoints - Adverse Events

Adverse Event (Preferred Term)	Clinofibrate (N=xxx) n (%)	Placebo (N=xxx) n (%)	Relative Risk (95% CI)
Any Adverse Event			
Serious Adverse Events			
Adverse Events of Special Interest			
Myalgia			
Rhabdomyolysis			
Elevated ALT			
Elevated AST			
Elevated Creatine Kinase			
Increased Serum Creatinine			
Venous Thromboembolism			

## Experimental Protocols

### Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be conducted. Eligible patients with hypertriglyceridemia will be randomized in a 1:1 ratio to receive either **Clinofibrate** or a matching placebo, in addition to stable statin therapy.

### Endpoints

Primary Efficacy Endpoint:

- The primary endpoint is the percent change in fasting triglyceride (TG) levels from baseline to a specified time point (e.g., 12 weeks).

#### Secondary Efficacy Endpoints:

- Percent change from baseline in HDL-C, VLDL-C, LDL-C, total cholesterol, non-HDL-C, apolipoprotein B (ApoB), and apolipoprotein A-I (ApoA-I).
- Composite of major adverse cardiovascular events (MACE), including nonfatal myocardial infarction, nonfatal ischemic stroke, and cardiovascular death.[3]

#### Safety Endpoints:

- Incidence of treatment-emergent adverse events (AEs), serious adverse events (SAEs), and AEs of special interest (e.g., myalgia, rhabdomyolysis, liver enzyme elevations, increased serum creatinine, venous thromboembolism).[3]
- Changes in clinical laboratory parameters (hematology, chemistry, and urinalysis).
- Changes in vital signs and electrocardiograms (ECGs).

## Statistical Analysis

#### General Principles:

- The primary analysis will be performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.
- A two-sided p-value of  $< 0.05$  will be considered statistically significant.

#### Analysis of Efficacy Endpoints:

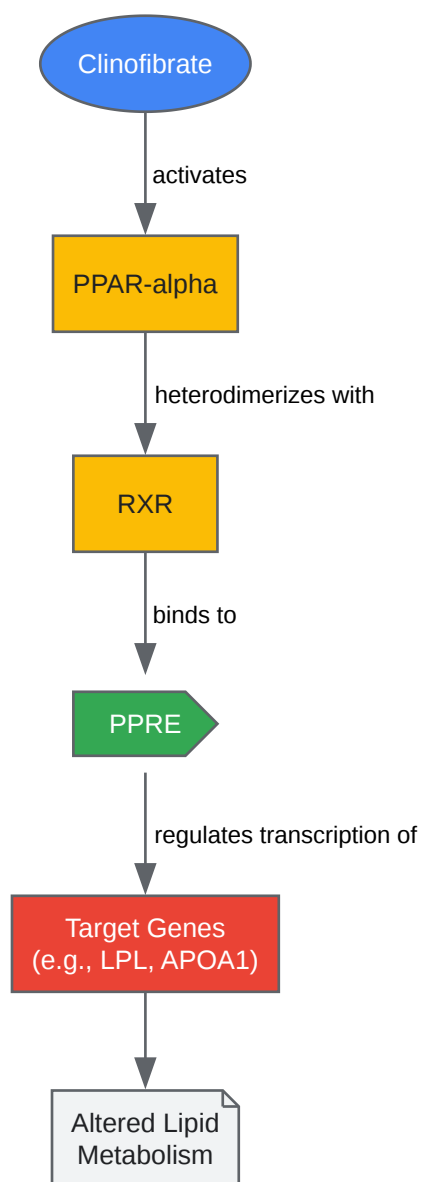
- The primary endpoint (percent change in TG) will be analyzed using a mixed-model for repeated measures (MMRM). The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline TG level as a covariate.
- Secondary continuous efficacy endpoints will be analyzed using a similar MMRM approach.
- The time to the first occurrence of a MACE component will be analyzed using a Cox proportional hazards model, with treatment as a factor and baseline characteristics as covariates. Hazard ratios and their 95% confidence intervals will be presented.

#### Analysis of Safety Endpoints:

- The incidence of AEs will be summarized by treatment group using descriptive statistics (n, %).
- The relative risk and 95% confidence interval for AEs will be calculated.
- Changes in laboratory parameters and vital signs will be summarized by treatment group and visit.

## Visualizations

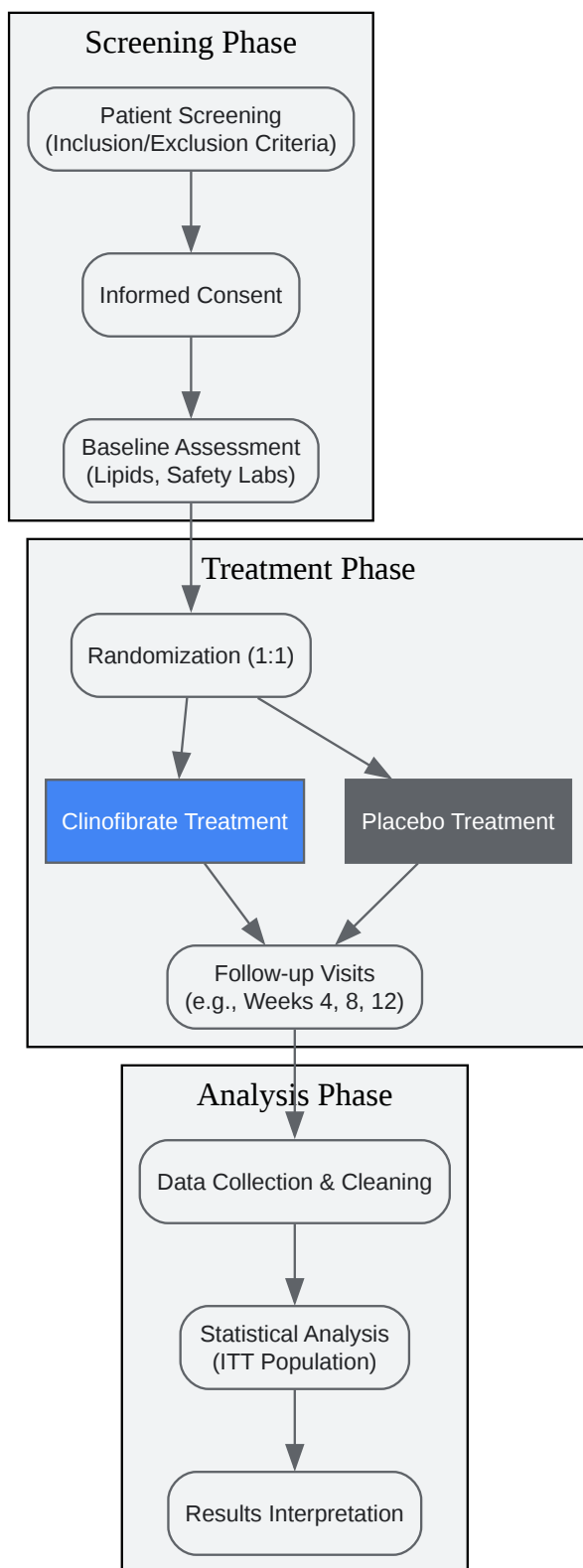
### Signaling Pathway of Clinofibrate



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Caption: **Clinofibrate**'s mechanism of action via PPAR-alpha activation.

## Experimental Workflow

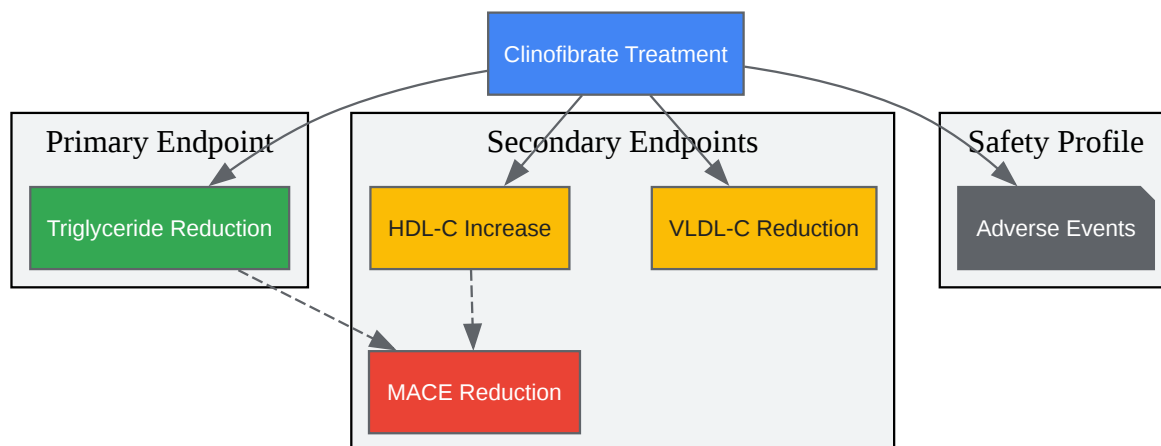


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Caption: Workflow of the **Clinofibrate** clinical trial.



## Logical Relationship of Endpoints



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## References

- 1. [hcplive.com](https://www.hcplive.com) [[hcplive.com](https://www.hcplive.com)]
- 2. [mayo.edu](https://www.mayo.edu) [[mayo.edu](https://www.mayo.edu)]
- 3. PROMINENT Trial: Pemaifibrate Lowers Triglycerides Without CV Benefits — Is This the Nail in the Coffin For Fibrates? - American College of Cardiology [[acc.org](https://www.acc.org)]
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